molecular formula C17H25NO4 B8549244 3-(2-tert-Butoxycarbonylamino-2-methylpropyl)benzoic acid methyl ester CAS No. 808769-12-2

3-(2-tert-Butoxycarbonylamino-2-methylpropyl)benzoic acid methyl ester

Cat. No. B8549244
CAS No.: 808769-12-2
M. Wt: 307.4 g/mol
InChI Key: JNDQVKXBGOMTBZ-UHFFFAOYSA-N
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Patent
US07538141B2

Procedure details

A solution of 3-(2-tert-butoxycarbonylamino-2-methylpropyl)benzoic acid methyl ester (Preparation 20) (1.6 g, 5.2 mmol) in dichloromethane (160 mL) at 0° C. was treated with trifluoroacetic acid (13.6 mL) and left to warm to room temperature over 2 hours. The solvent was removed in vacuo and the product purified by cation exchange chromatography (methanol followed by 2M ammonia in methanol) to yield the title compound as an amber oil (1.06 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][C:11]([NH:14]C(OC(C)(C)C)=O)([CH3:13])[CH3:12])[CH:5]=1.FC(F)(F)C(O)=O>ClCCl>[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][C:11]([NH2:14])([CH3:12])[CH3:13])[CH:5]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CC(C)(C)NC(=O)OC(C)(C)C)=O
Name
Quantity
13.6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product purified by cation exchange chromatography (methanol followed by 2M ammonia in methanol)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)CC(C)(C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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